molecular formula C27H24O7 B132348 Bequinostatin B CAS No. 151013-38-6

Bequinostatin B

Cat. No.: B132348
CAS No.: 151013-38-6
M. Wt: 460.5 g/mol
InChI Key: UYRCIENQUKZJJU-UHFFFAOYSA-N
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Description

Bequinostatin B is a benzo[a]naphthacenequinone-derived secondary metabolite isolated from Streptomyces sp. MI384-DF12, a strain also known for producing benastatins and related compounds . Structurally, it is the decarboxylated derivative of Bequinostatin A, with the molecular formula C₂₇H₂₂O₈ and a molecular weight of 474.46 g/mol (exact mass: 474.1317) . This compound exhibits inhibitory activity against human π-class glutathione S-transferase (GSTπ), a critical enzyme in detoxification pathways, though its potency is slightly reduced compared to Bequinostatin A due to the absence of the carboxylic acid moiety . Its biosynthesis is linked to type II polyketide synthase (PKS) pathways, sharing enzymatic steps with benastatins and griseorhodins .

Properties

CAS No.

151013-38-6

Molecular Formula

C27H24O7

Molecular Weight

460.5 g/mol

IUPAC Name

1,6,7,9,11-pentahydroxy-3-pentyl-5,6-dihydrobenzo[a]tetracene-8,13-dione

InChI

InChI=1S/C27H24O7/c1-2-3-4-5-12-6-13-8-19(30)22-15(21(13)18(29)7-12)11-17-24(26(22)33)27(34)23-16(25(17)32)9-14(28)10-20(23)31/h6-7,9-11,19,28-31,33H,2-5,8H2,1H3

InChI Key

UYRCIENQUKZJJU-UHFFFAOYSA-N

SMILES

CCCCCC1=CC2=C(C3=CC4=C(C(=C3C(C2)O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)C(=C1)O

Canonical SMILES

CCCCCC1=CC2=C(C3=CC4=C(C(=C3C(C2)O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)C(=C1)O

Synonyms

2-decarboxylbequinostatin A
bequinostatin B

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Biosynthetic Links: this compound shares the pentangular polyphenol pathway with benastatins. Gene inactivation of benL (a ketoreductase) leads to 19-hydroxy derivatives of both benastatins and bequinostatins, indicating overlapping enzymatic steps .

Key Observations :

  • Enzyme Specificity: While this compound and C target GST isoforms, Benastatin B exhibits distinct antibacterial activity by inhibiting bacterial transglycosylases, critical for cell wall synthesis .
  • Therapeutic Potential: Fredericamycin A’s DNA-targeting mechanism contrasts with the detoxification-focused activity of bequinostatins, highlighting structural versatility in polyketide bioactivity .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Solubility Stability
This compound C₂₇H₂₂O₈ 474.46 Low (DMSO, methanol) Stable at -20°C
Bequinostatin C C₂₈H₂₂O₈ 486.48 Low (DMSO, methanol) Stable at -20°C
Benastatin A C₃₄H₂₈O₁₀ 596.58 Poor aqueous solubility Light-sensitive

Key Observations :

  • Solubility Challenges : All compounds exhibit poor aqueous solubility, necessitating formulation optimizations for in vivo applications .
  • Structural Impact on Weight: Bequinostatin C’s higher molecular weight (vs. B) correlates with its additional hydroxyl group, influencing binding affinity to GSTP1 .

Q & A

Q. What are the best practices for sharing synthetic protocols and spectral data for this compound?

  • Methodological Answer : Deposit raw NMR, HPLC, and MS data in public repositories (e.g., ChemSpider, PubChem). Provide step-by-step synthetic procedures in supplementary materials, including troubleshooting notes (e.g., optimal reaction pH, inert atmosphere requirements). Adhere to FAIR data principles and cite prior methodologies to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bequinostatin B
Reactant of Route 2
Reactant of Route 2
Bequinostatin B

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